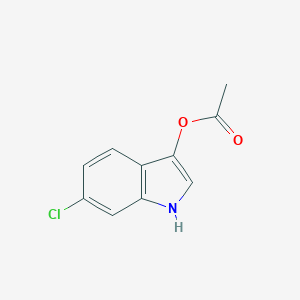

6-chloro-1H-indol-3-yl acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(6-chloro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTGFPYPSDDUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596842 | |

| Record name | 6-Chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114305-99-6 | |

| Record name | 6-Chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential of 6 Chloro 1h Indol 3 Yl Acetate and Indole Acetates

Antineoplastic and Anticancer Therapeutic Prospects

Indole (B1671886) derivatives are recognized as a promising class of compounds in the development of cancer therapeutics. nih.gov They have the ability to interact with various biological targets within cancer cells, leading to the regulation of cell death pathways, inhibition of proliferation, and overcoming drug resistance. nih.govnih.gov Several indole-based drugs, such as vinblastine (B1199706), vincristine, and sunitinib, are already utilized in clinical settings for treating various cancers. nih.govrsc.org

The anticancer potential of indole derivatives is often initially assessed through in vitro cytotoxicity screening against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50) and can reveal specificity towards certain types of cancer.

For instance, a study on 28-indole-betulin derivatives, which feature an indole acetate (B1210297) moiety, demonstrated significant cytotoxic activity against several human cancer lines. The MCF-7 breast cancer cell line was found to be the most sensitive to these compounds. nih.gov Specifically, lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate was shown to arrest the cell cycle of MCF-7 cells in the G1 phase. nih.gov

Other studies have highlighted the broad-spectrum efficacy of various indole derivatives. A novel indole-isoquinoline hybrid showed effectiveness against 30 different cancer cell lines with a GI50 (50% growth inhibition) of 1.5 µmol/L. nih.gov Similarly, certain indole-based chalcones and benzimidazole-indole derivatives have demonstrated potent antiproliferative effects against a range of cancer cells, with IC50 values in the nanomolar to low micromolar range. nih.gov For example, a chalcone-indole derivative effectively suppressed cancer cell proliferation with IC50 values ranging from 0.22 to 1.80 μmol/L. nih.gov Another series of novel indole derivatives showed that compound 1c had high cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with LC50 values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively. frontiersin.org

| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50/LC50/GI50) | Reference |

|---|---|---|---|---|

| 28-Indole-betulin derivative | lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | Most sensitive in panel | nih.gov |

| Indole-isoquinoline hybrid | Compound 23 | Panel of 30 cell lines | 1.5 µmol/L (GI50) | nih.gov |

| Chalcone-indole derivative | Compound 12 | Various cancer cells | 0.22 - 1.80 µmol/L (IC50) | nih.gov |

| Indole Mannich base derivative | Compound 1c | HeLa (Cervical) | 0.50 µM (LC50) | frontiersin.org |

| Indole Mannich base derivative | Compound 1c | MCF-7 (Breast) | 0.55 µM (LC50) | frontiersin.org |

| Indole Mannich base derivative | Compound 1c | HepG2 (Liver) | 0.9 µM (LC50) | frontiersin.org |

Following promising in vitro results, indole derivatives are often advanced to preclinical studies using animal models to evaluate their in vivo anticancer efficacy. These studies provide crucial information on a compound's activity within a living organism.

For example, Sunitinib, an indole-based multi-targeted tyrosine kinase inhibitor, has shown direct antiproliferative effects and prolonged survival in mouse models of glioblastoma, despite having limited brain penetration. rsc.orgmdpi.com In another study, a prodrug of an indole-isoquinoline derivative, when administered orally at 80 mg/kg twice a day, resulted in a 76% inhibition of tumor development in a mouse model of paclitaxel-resistant colon cancer. nih.gov Preclinical models have also demonstrated that combining the indole derivative Sunitinib with other agents can enhance therapeutic efficacy, reducing tumor proliferation and extending disease-free survival in glioblastoma models. rsc.org

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. nih.govmdpi.com Indole derivatives have emerged as a significant resource for developing novel agents to combat drug-resistant cancers. nih.govresearchgate.net

Some indole-containing compounds have already been applied in clinical settings for treating drug-resistant cancers. nih.gov The versatility of the indole scaffold allows for the design of molecules that can overcome resistance mechanisms, such as the overexpression of drug efflux pumps like P-glycoprotein. aacrjournals.org Research has shown that certain fused indole derivatives can overcome multidrug resistance in P388/Adr (Adriamycin-resistant) cells in vitro. aacrjournals.org These compounds potentiated the cytotoxicity of drugs like Adriamycin and vinblastine in resistant cells and inhibited the function of P-glycoprotein. aacrjournals.org

Furthermore, an indole-chalcone derivative was found to inhibit the growth of multidrug-resistant cancer cells by targeting microtubules. nih.gov Another study synthesized a series of prodrugs from an indole-chalcone and camptothecin (B557342) aimed at overcoming MDR. The most potent of these compounds exhibited strong efficacy against paclitaxel-resistant HCT-116 colon cancer cells, with an IC50 of 0.25 µM. mdpi.com

Antimicrobial Spectrum of Activity

Beyond their anticancer properties, indole and its derivatives are known to possess a broad spectrum of antimicrobial activities. Indole itself is a signaling molecule in bacterial communities, influencing processes like biofilm formation, virulence, and antibiotic resistance. nih.govuaeh.edu.mx

Halogenated indole derivatives, in particular, have been shown to be potent antibacterial agents. A study investigating the antifouling properties of indole derivatives found that 6-chloroindole (B17816) exhibited very low minimum inhibitory concentrations (MICs) against bacteria. researchgate.net It was shown to significantly inhibit bacterial growth, interfere with the formation of bacterial biofilms, and destroy the morphology of bacterial cells. researchgate.net

The mechanisms behind the antibacterial action of indole derivatives are multifaceted. They are known to induce membrane and oxidant toxicity in bacteria, prevent cell division by altering the cell membrane potential, and inhibit the production of adenosine (B11128) triphosphate (ATP) and protein folding. uaeh.edu.mxresearchgate.net For example, the phenylpropanoid cinnamaldehyde, which shares some mechanistic similarities with other aromatic compounds, acts by disrupting the integrity of the bacterial cell structure and interfering with DNA and protein synthesis. mdpi.com Indole can also facilitate the uptake of other antimicrobial agents into bacteria by interacting with transport proteins like the Mtr permease. nih.gov

| Compound | Organism Type | Observed Activity | Reference |

|---|---|---|---|

| 6-chloroindole | Bacteria | Very low MIC; inhibits growth and biofilm formation; destroys cell morphology. | researchgate.net |

| Indole | Bacteria | Induces membrane toxicity, prevents cell division, inhibits ATP production. | researchgate.net |

| Indole | Bacteria (e.g., E. coli) | Facilitates uptake of other antimicrobials. | nih.gov |

Indole derivatives also exhibit significant antifungal properties. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives showed that most of the synthesized compounds had moderate to good antifungal activity against a panel of five plant pathogenic fungi, including R. solani, P. oryzae, and B. cinerea. nih.gov For instance, against B. cinerea, three of the tested compounds showed inhibition rates exceeding 80% at a concentration of 50 mg/L. nih.gov

To elucidate the potential mechanisms of action, molecular docking studies are often employed. These computational simulations predict how a compound might bind to a specific molecular target within the fungus. nih.govnih.gov For a series of streptochlorin (B611036) derivatives, molecular docking was performed against the fungal protein tLeuRS (leucyl-tRNA synthetase). mdpi.com The results indicated that the most active compound formed hydrogen bonds with amino acid residues Thr247, Thr252, and Met338, while the indole ring engaged in hydrophobic interactions with residues such as Arg249 and Val340. mdpi.com This binding is thought to inhibit the enzyme's function, leading to the antifungal effect. This computational approach helps in understanding structure-activity relationships and guides the design of more potent antifungal agents. mdpi.comhealthdisgroup.us

Antitubercular Applications Against Mycobacterium tuberculosis

The indole nucleus is a significant scaffold in the development of novel antitubercular agents, with various derivatives showing potent activity against Mycobacterium tuberculosis (Mtb). Research has identified several indole-based compounds that are effective against both drug-sensitive and drug-resistant strains of Mtb through diverse mechanisms of action. nih.gov

One major target for indole derivatives is the trehalose (B1683222) monomycolate transporter MmpL3. nih.gov Indole-2-carboxamides, for instance, have been identified as a promising chemical scaffold with significant anti-TB activity. nih.gov Further elaboration on the structure-activity relationship (SAR) of these compounds led to the identification of analogs like 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which demonstrates excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. nih.gov Similarly, adamantanol analogs of indoleamides are reported to be highly selective MmpL3 inhibitors. nih.gov

Hybrid molecules incorporating an indolyl scaffold have also shown high efficacy. Compounds linking electron-donor indole scaffolds with electron-acceptor pyridine (B92270) scaffolds have exhibited high activity against the drug-sensitive H37Rv strain and isoniazid-resistant clinical isolates of Mtb. walshmedicalmedia.com For example, certain hybrid agents were found to be as active as isoniazid (B1672263) against the H37Rv strain but, unlike isoniazid, also showed remarkable activity against resistant strains and M. avium. walshmedicalmedia.com The gut microbiota metabolite indole propionic acid has also been found to decrease the bacterial load in the spleen in a mouse model of acute Mtb infection. nih.gov

Table 1: Antitubercular Activity of Selected Indole Derivatives

| Compound Class/Derivative | Target/Mechanism | Activity Spectrum | Reported MIC/Inhibition |

|---|---|---|---|

| Indole-2-carboxamides | MmpL3 Transporter | Drug-sensitive, MDR, and XDR M. tuberculosis | MIC = 0.012 μM for a lead analog nih.gov |

| Indoleamide Adamantanol Analogs | MmpL3 Transporter | Drug-sensitive and drug-resistant Mycobacterium strains | 0.32 μM for a lead analog nih.gov |

| Indolyl-Pyridine Hybrids | Multi-target | Drug-sensitive and Isoniazid-resistant M. tuberculosis, M. avium | MIC = 0.018-4.44 µg/mL against resistant strains walshmedicalmedia.com |

Antiviral Potential, Including Anti-HIV Activity

Indole derivatives are recognized as a promising class of inhibitors for the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov The indole scaffold is a key feature in several compounds developed for anti-HIV-1 activity, including the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine. nih.gov

Research into novel indole structures has identified compounds with potent antiviral effects. For example, a series of 3-oxindole-2-carboxylates were synthesized and evaluated for their activity against HIV-1 infection. mdpi.com Within this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one demonstrated the most potent inhibitory effect on HIV-1, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a selectivity index of 111.37. mdpi.com Mechanistic studies revealed that these derivatives specifically inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter, rather than targeting reverse transcription or integration. mdpi.com

Other studies have explored different classes of indole derivatives. While some unsymmetrical methylene (B1212753) derivatives of indoles showed moderate antiviral activity against HIV-1, others were found to be inactive, highlighting the importance of specific structural features for antiviral efficacy. nih.gov Phorbol (B1677699) esters, such as 12-O-tricosanoylphorbol-20-acetate, represent another class of compounds with broad anti-HIV activity, inhibiting wild-type HIV-1, HIV-2, and drug-resistant strains. mdpi.com The mechanism for some phorbol esters involves stimulating the expression of the host restriction factor APOBEC3G in HIV-1 producing cells. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives have demonstrated significant potential as anti-inflammatory agents. The pyrrole (B145914) heterocycle, a core component of the indole structure, is found in numerous pharmacologically active compounds, including classic nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin. mdpi.com

Indole-3-acetic acid (IAA), a tryptophan metabolite, has been shown to attenuate inflammation and oxidative stress. nih.govnih.gov In studies using RAW264.7 macrophages, IAA significantly ameliorated the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov The mechanism of action involves the upregulation of heme oxygenase-1 (HO-1) and direct free radical scavenging. nih.govnih.gov

Synthetic indole derivatives have also been extensively evaluated for their anti-inflammatory properties. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazides were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model. mdpi.com Several compounds in this series showed significant inhibition of inflammation, with some derivatives also exhibiting a reduced ulcerogenic effect compared to the reference drug indomethacin. mdpi.com Similarly, 3-methyl indole derivatives have shown promising therapeutic potential as anti-inflammatory medications in experimental models. cuestionesdefisioterapia.com Another study evaluated 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which exhibited potent anti-inflammatory activity after repeated dosing, significantly reducing local edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α. mdpi.com This compound also elevated levels of the anti-inflammatory cytokine TGF-β1, indicating an immunomodulatory mechanism. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Class | Model | Key Findings |

|---|---|---|

| Indole-3-acetic acid (IAA) | LPS-stimulated RAW264.7 macrophages | Suppressed IL-1β and IL-6 expression; induced HO-1. nih.govnih.gov |

| Substituted Indole Acetohydrazides | Carrageenan-induced rat paw edema | Up to 63.69% inhibition of edema. mdpi.com |

| 3-Methyl Indole Derivatives | Carrageenan-induced rat paw edema | Determined to have significant anti-inflammatory effects. cuestionesdefisioterapia.com |

Neurological and Central Nervous System Modulatory Capabilities

The indole nucleus is a key structural component in many compounds that act on the central nervous system (CNS). nih.gov Its derivatives have been explored for a wide range of pharmacological activities, including anticonvulsant, antidepressant, and sedative-hypnotic effects. nih.gov Marketed drugs such as Binedaline, Pindolol, and Oxypertine, which are used for CNS disorders, all contain the indole moiety. nih.gov

Anticonvulsant Properties and Structure-Activity Correlations

Indole derivatives have been investigated as potential anticonvulsant agents. Various synthetic compounds incorporating the indole scaffold have been screened for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this field to optimize efficacy and minimize toxicity. researchgate.netnih.gov For instance, in a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, one compound was identified as the most active, providing protection against MES-induced seizures at a dose of 30 mg/kg. nih.gov In another study, novel 7-azaindole (B17877) derivatives were designed, and several compounds showed significant anticonvulsant activities in the PTZ-induced epilepsy model, with ED50 values ranging from 19.72 mg/kg to 30.55 mg/kg. researchgate.net

Other research has focused on different classes of compounds that, while not always indole-based, demonstrate principles applicable to anticonvulsant drug design. A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed broad-spectrum anticonvulsant properties. mdpi.com The lead compound from this series was effective in the MES test (ED50 = 49.6 mg/kg), the scPTZ model (ED50 = 67.4 mg/kg), and a model of drug-resistant epilepsy (6 Hz, 44 mA; ED50 = 63.2 mg/kg). mdpi.com The mechanism of action for this compound was suggested to involve the inhibition of sodium and calcium currents. mdpi.com

Table 3: Anticonvulsant Activity of Selected Heterocyclic Compounds

| Compound Series | Animal Model | Most Active Compound ED50 (mg/kg) |

|---|---|---|

| 7-Azaindole Derivatives | PTZ-induced seizures | 19.72 researchgate.net |

| 5-(1H-indol-3-yl)methyl-4-(aryl)-1,2,4-triazole-3-thiones | MES-induced seizures | Active at 30 nih.gov |

| Substituted quinoline-2(1H)-one derivatives | MES-induced seizures | 27.4 nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES-induced seizures | 49.6 mdpi.com |

Antidepressant Applications and Receptor Interactions

The indole scaffold is a common feature in molecules designed as antidepressants, largely due to its structural similarity to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Many indole derivatives exhibit affinity for various serotonin receptors and transporters.

Research has explored indole derivatives as ligands for 5-HT1A and 5-HT2A receptors, which are key targets in depression therapy. nih.gov A series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were designed as multi-target agents for depression. mdpi.com Compounds from this series demonstrated high affinity for the serotonin transporter (SERT), with one lead candidate also showing strong binding to 5-HT1A (Ki = 128.0 nM) and dopamine (B1211576) D2 (Ki = 51.0 nM) receptors. mdpi.com

The substitution pattern on the indole ring significantly influences receptor affinity and pharmacological profile. For example, a study on 6- and 7-chloro-2-aminodihydroquinazolines showed that a simple shift of the chloro group from the 6- to the 7-position resulted in a different mechanistic profile while retaining antidepressant-like action in the tail suspension test. nih.gov The 6-chloro derivative (A6CDQ) was a potent 5-HT3 receptor antagonist (Ki = 80 nM) and a serotonin releasing agent, while the 7-chloro isomer (A7CDQ) had lower 5-HT3 affinity (Ki = 1975 nM) but acted as a norepinephrine (B1679862) releasing agent. nih.gov Other studies have focused on developing selective 5-HT receptor agonists, such as fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles, which have shown high affinity for the 5-HT7 receptor and demonstrated effects in animal models. mdpi.com

Therapeutic Relevance in Neurodegenerative Disease Management

Indole-based compounds are being actively investigated for the treatment of neurodegenerative diseases (NDs) like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov Given the complex nature of these disorders, multifunctional compounds that can address multiple pathological pathways are of great interest. nih.govnih.gov

A primary strategy involves the inhibition of key enzymes implicated in neurodegeneration. nih.govmdpi.com One such enzyme is acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine (B1216132); its inhibition is a key therapeutic approach for AD. mdpi.commdpi.com Another important target is monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters like dopamine and serotonin. nih.gov

Synthetic indole derivatives have been developed as potent inhibitors of these enzymes. For instance, certain indolyl-hydantoin and indolylmethyl-thiohydantoin derivatives have been identified as potent MAO-A inhibitors, with IC50 values in the nanomolar to low micromolar range. nih.gov Molecular docking studies suggest that the indole scaffold of these compounds binds within the MAO-A active site. nih.gov Other indole derivatives, such as azepino indoles, have shown potent and selective inhibition of butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism, with IC50 values in the nanomolar range. nih.gov These compounds also displayed protective effects against NMDA-induced excitotoxicity in neuronal cell lines, suggesting an additional neuroprotective mechanism. nih.gov

Metabolic Regulation and Associated Therapeutic Interventions

Indole derivatives play a crucial role in modulating various metabolic processes, offering potential therapeutic avenues for metabolic disorders such as diabetes and liver disease.

Antidiabetic Activity and Glucose Homeostasis Modulation

The indole nucleus is a key structural component in the development of novel antidiabetic agents. Various synthetic and natural indole compounds have demonstrated significant potential in regulating blood glucose levels and improving glucose homeostasis.

One of the primary mechanisms by which indole derivatives exert their antidiabetic effects is through the inhibition of key digestive enzymes, such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a more controlled and reduced increase in post-meal blood glucose levels. sciexplore.irgenome.jp

A study on a series of synthesized indole-3-acetamides revealed good to moderate inhibitory activity against the α-amylase enzyme. The most potent compound in this series demonstrated an IC50 value of 1.09 ± 0.11 μM, which is comparable to the standard antidiabetic drug, acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). sciexplore.ir Further research into indole derivatives incorporating a thiazolidine-2,4-dione moiety has identified compounds with exceptionally strong α-glucosidase inhibitory activity. The most effective of these derivatives, compound IT4, displayed an IC50 value of 2.35 ± 0.11 μM, significantly more potent than acarbose (IC50 = 575.02 ± 10.11 μM). genome.jp

In vivo studies have substantiated these in vitro findings. Oral administration of compound IT4 to diabetic mice resulted in a suppressed fasting blood glucose level and improved glucose tolerance, highlighting the therapeutic potential of these indole derivatives in managing diabetes. genome.jp

Table 1: Inhibitory Activity of Selected Indole Derivatives against Carbohydrate-Metabolizing Enzymes

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Indole-3-acetamides | α-Amylase | IC50 values ranged from 1.09 ± 0.11 to 2.84 ± 0.1 μM. | sciexplore.ir |

| Indole derivatives with thiazolidine-2,4-dione (e.g., IT4) | α-Glucosidase | Compound IT4 showed an IC50 of 2.35 ± 0.11 μM, significantly outperforming acarbose. | genome.jp |

Impact on Hepatic Metabolism and Liver Health

Indole compounds, particularly gut microbiota-derived metabolites like indole-3-acetic acid (IAA) and indole-3-acetate (B1200044) (I3A), have shown significant protective effects on the liver. They play a role in mitigating conditions such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver injury through various mechanisms.

Research has indicated that levels of these beneficial indole derivatives are often decreased in individuals with liver ailments. nih.gov Administration of indole and its metabolites has been shown to ameliorate diet-induced hepatic steatosis (fatty liver) and inflammation. nih.govnih.gov The mechanisms behind these hepatoprotective effects are multifaceted and include:

Suppression of Lipogenesis: Indole compounds can downregulate the expression of genes involved in fat production in the liver, such as Srebf1 and PPARγ. mdpi.com

Reduction of Inflammation: They can decrease the infiltration of inflammatory cells (macrophages) into the liver tissue and reduce the expression of pro-inflammatory molecules like TNF-α and MCP-1. mdpi.comnih.gov

Alleviation of Oxidative Stress: Indole derivatives help in reducing oxidative stress within the liver, a key factor in liver damage. mdpi.comnih.gov

Activation of Protective Pathways: Indole-3-acetamide has been found to activate the hepatic Aryl hydrocarbon Receptor (AhR), which helps in alleviating alcohol-induced liver damage. biomolther.org

In animal models of high-fat diet-induced NAFLD, treatment with IAA led to notable improvements in metabolic health markers, including reduced fasting blood glucose, insulin (B600854) resistance, and plasma cholesterol levels. mdpi.comnih.gov

Table 2: Hepatoprotective Effects of Indole Derivatives

| Compound | Condition | Observed Effects | Reference |

|---|---|---|---|

| Indole | High-fat diet-induced hepatic steatosis | Decreased severity of steatosis and inflammation. | nih.gov |

| Indole-3-acetic acid (IAA) | High-fat diet-induced NAFLD | Alleviated insulin resistance, lipid metabolism, and oxidative stress. | mdpi.comnih.gov |

| Indole-3-acetamide (IAM) | Alcoholic liver injury | Activated hepatic AhR, leading to reduced liver injury. | biomolther.org |

Diverse Pharmacological Actions

Beyond metabolic regulation, indole acetates exhibit a range of other pharmacological properties, including antioxidant, antiplatelet, and cardioprotective effects.

Antioxidant Potential and Reactive Species Scavenging

The indole structure is a well-established scaffold for antioxidant activity. These compounds can effectively neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage that contributes to a variety of chronic diseases. nih.gov

Indole derivatives exert their antioxidant effects through two primary pathways:

Direct Scavenging: They can directly interact with and neutralize free radicals. Studies have shown that compounds like indole-3-acetic acid (IAA) can scavenge ROS and nitric oxide (NO). nih.govgov.bc.ca Similarly, various indole-2 and 3-carboxamides have demonstrated the ability to scavenge superoxide (B77818) radicals, hydroxyl radicals, and singlet oxygen. molport.com

Induction of Antioxidant Enzymes: IAA can also up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. nih.govgov.bc.ca

The antioxidant capabilities of these compounds are significant, as they can protect essential biological molecules like lipids and proteins from damaging peroxidation. nih.gov

Table 3: Reactive Species Scavenging by Indole Derivatives

| Compound Class | Reactive Species Scavenged | Mechanism | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | ROS, Nitric Oxide (NO) | Direct scavenging and induction of HO-1. | nih.govgov.bc.ca |

| Indole-2 and 3-carboxamides | Superoxide radicals, Hydroxyl radicals, Singlet oxygen | Direct scavenging. | molport.com |

| Indole-phenolic hybrids | ROS | Cytoprotective effects against induced oxidative stress. | nih.gov |

Antiplatelet Effects and Coagulation Pathway Modulation

The coagulation pathway is a complex cascade of events essential for hemostasis. molport.com However, excessive platelet activation can lead to thrombosis, a primary cause of cardiovascular events. nih.gov Certain indole derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting their potential as antithrombotic agents.

Indole-3-carbinol (B1674136), a natural compound, has been shown to significantly inhibit collagen-induced platelet aggregation in vitro. nih.gov Its mechanism of action involves inhibiting the binding of fibrinogen to the platelet surface glycoprotein (B1211001) IIb/IIIa receptor and reducing the formation of thromboxane (B8750289) B2, a potent platelet activator. nih.gov In vivo studies confirmed its antithrombotic potential, as it suppressed the death of mice with induced pulmonary thrombosis. nih.gov

Similarly, the gut microbiota metabolite indole-3-propionate (IPA) has been found to inhibit platelet activation and thrombosis. IPA directly attenuates platelet activation by binding to the platelet pregnane (B1235032) X receptor (PXR) and suppressing downstream signaling pathways. nih.gov Other research has focused on synthesizing novel indole carbohydrazide (B1668358) and 5H-pyridazino[4,5-b]indole derivatives, which have also shown potent inhibitory effects on platelet aggregation induced by various agonists like ADP, arachidonic acid, and collagen. sciexplore.irnih.gov

Cardiovascular Implications, Notably in Doxorubicin-Induced Cardiotoxicity

Doxorubicin (DOX) is a highly effective chemotherapy agent, but its clinical use is often limited by its significant cardiotoxicity. nih.govmdpi.com Indole derivatives have emerged as promising cardioprotective agents against DOX-induced heart damage.

The protective effects of indole compounds are attributed to a range of mechanisms that counteract the cardiotoxic effects of DOX:

Antioxidant Activity: They combat the massive oxidative stress induced by DOX in cardiac tissue. nih.gov

Anti-inflammatory Effects: Indole derivatives can reduce the inflammatory response in the heart muscle. nih.gov

Inhibition of Cell Death: They can suppress apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death) in cardiomyocytes. nih.gov

For example, indole-3-lactic acid (ILA), a tryptophan metabolite, has been shown to mitigate DOX-induced cardiotoxicity by inhibiting ferroptosis through the activation of the AhR/Nrf2 signaling pathway. Another compound, indole-3-carbinol, protects the heart by reducing markers of cardiac injury (like CK-MB and LDH) and modulating apoptosis. These findings underscore the potential of indole derivatives to be used as adjuvants in chemotherapy to protect the heart. nih.gov

Table 4: Cardioprotective Mechanisms of Indole Derivatives Against Doxorubicin Toxicity

| Indole Compound | Primary Protective Mechanism | Signaling Pathway/Target | Reference |

|---|---|---|---|

| General Indole Derivatives | Antioxidant, Anti-inflammatory, Anti-apoptotic | Multiple pathways | nih.gov |

| Indole-3-lactic acid (ILA) | Inhibition of Ferroptosis | AhR/Nrf2 signaling pathway | |

| Indole-3-carbinol (I3C) | Antioxidant, Anti-inflammatory, Anti-apoptotic | Reduced Caspase 3, TNF-α, IL-6 |

Compound Names Table

Molecular Mechanisms of Action

Modulation of Cell Proliferation and Programmed Cell Death

Detailed studies elucidating the effects of 6-chloro-1H-indol-3-yl acetate (B1210297) on cell proliferation and programmed cell death have not been identified. Research into related indole (B1671886) compounds suggests that the indole scaffold is a privileged structure in the development of anticancer agents, often exhibiting effects on cell cycle and apoptosis. However, such generalized activities cannot be specifically attributed to 6-chloro-1H-indol-3-yl acetate without direct experimental evidence.

There is no specific scientific data available describing the induction of cell cycle arrest by this compound. While other, more complex, 6-chloro-indole derivatives have been shown to arrest cells in the G2/M phase of the cell cycle, this action is linked to different functionalities on the indole core and cannot be extrapolated to the acetate derivative nih.govresearchgate.net.

The pathways and molecular players involved in apoptosis induction, if any, by this compound are not documented in the available scientific literature. Investigations into other indole-based molecules have sometimes revealed apoptosis induction through various caspase-dependent or independent mechanisms, but no such studies have been published for this compound.

Information regarding the role of this compound in the regulation of autophagy is currently unavailable in scientific research databases.

Specific Enzyme and Receptor Targeting Modalities

The specific molecular targets of this compound have not been established. The following subsections discuss potential targeting modalities based on the activities of related compounds, but it must be emphasized that this is purely contextual and no direct inhibitory or targeting activity has been proven for this compound itself.

There are no studies specifically demonstrating that this compound functions as a tubulin polymerization inhibitor. The indole skeleton is a core feature of many compounds that do inhibit tubulin polymerization, including some derivatives with a chlorine atom at the 6-position nih.govmdpi.com. For instance, certain 6-chloro-2-phenyl-1H-indol-3-yl derivatives have been found to be potent inhibitors of tubulin assembly nih.gov. However, the 3-yl acetate substitution makes this compound structurally distinct from these known inhibitors, and its effect on tubulin remains uninvestigated.

There is no evidence in the scientific literature to suggest that this compound acts as an inhibitor of protein kinases such as Cyclin-Dependent Kinase 5 (CDK-5), Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), or Bcr-Abl. While various indole derivatives have been developed as kinase inhibitors, including some targeting EGFR and CDKs, the activity profile is highly dependent on the specific substitutions on the indole ring nih.govnih.gov. No such inhibitory activity has been reported for this compound.

No Published Research Found for "this compound" Across Specified Molecular Mechanisms

Following a comprehensive search of available scientific literature, no specific research or data could be found directly linking the chemical compound This compound to the molecular mechanisms of action outlined in the requested article structure.

Extensive queries were conducted to identify studies on the compound's potential role in:

Histone Deacetylase (HDAC) Inhibition

DNA Topoisomerase Inhibition

Modulation of Inflammatory Signaling Pathways (NF-κB, COX-2)

Aromatase Inhibition

Estrogen Receptor Regulation

Acetylcholinesterase Inhibition

Mitochondrial Homeostasis and Oxidative Stress Response Regulation

The search results yielded general information on these biological pathways and, in some cases, discussed the activities of other indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM). For instance, some indole compounds have been investigated for their effects on NF-κB signaling and aromatase activity. However, none of the retrieved sources provided specific findings, data tables, or detailed research pertaining to This compound .

One study noted the use of a related compound, indoxylacetate, as a reagent in assays for measuring acetylcholinesterase activity, but this does not describe an inhibitory function of this compound itself.

Due to the absence of specific scientific evidence for This compound in relation to the requested topics, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require fabricating information or improperly extrapolating findings from structurally different molecules, which would compromise scientific accuracy.

Therefore, the requested article cannot be generated at this time. Further scientific investigation into the biological activities of This compound would be necessary to provide content for the specified mechanisms of action.

Targeting of Critical Disease Pathways and Signal Transduction Molecules

Comprehensive searches for research detailing the effects of this compound on critical signaling pathways have not produced specific findings. The role of many indole derivatives is established in modulating cellular processes, but this has not been explicitly documented for this specific acetate variant.

Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2/Mcl-1)

There is currently no specific scientific literature available that demonstrates or describes the inhibitory activity of this compound on anti-apoptotic proteins such as Bcl-2 or Mcl-1. While other indole-based structures have been investigated as potential modulators of apoptosis, the direct interaction of this compound with these specific proteins is not documented.

NFkB/PI3/Akt/mTOR Pathway Modulation

The scientific literature lacks studies focused on the modulation of the NFkB/PI3/Akt/mTOR pathway by this compound. Related compounds, such as Indole-3-carbinol (I3C), are known to interact with this signaling cascade. However, such findings cannot be extrapolated to this compound without direct experimental evidence.

Activation of the Aryl Hydrocarbon Receptor (AhR)

Activation of the Aryl Hydrocarbon Receptor (AhR) by various indole compounds is a known phenomenon. Tryptophan metabolites, for instance, can act as ligands for AhR. However, no specific research is available to confirm or characterize the activity of this compound as an agonist or antagonist of the Aryl Hydrocarbon Receptor.

Suppression of Ferroptosis and Attenuation of Endoplasmic Reticulum Stress

An investigation into the scientific literature reveals no studies that have assessed the potential role of this compound in the suppression of ferroptosis or the attenuation of endoplasmic reticulum stress. These pathways are critical areas of research for various diseases, but the effects of this specific compound have not been reported.

Structure Activity Relationship Sar and Computational Studies

The Significance of Indole (B1671886) Nucleus Modifications for Biological Efficacy

The indole ring, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental component in many biologically important molecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). jocpr.com Its electron-rich nature facilitates interactions with various biological targets, and the N-H group can act as a hydrogen bond donor, forming crucial connections with macromolecules like proteins and nucleic acids, thereby influencing biological activity. researchgate.netnih.gov

The biological efficacy of indole-based compounds can be significantly modulated by introducing different substituents at various positions on the indole nucleus. nih.govnih.gov For instance, modifications at the C3 position are particularly common and often lead to enhanced potency. researchgate.netnih.gov Research has shown that the introduction of specific functional groups, such as aldehydes or carboxyls, into the indole structure can increase the anti-proliferative activity of the compounds. nih.gov This inherent versatility makes the indole scaffold a prime target for chemical modification in the quest for novel therapeutic agents with improved efficacy and selectivity across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.netresearchgate.net

Impact of Halogen Substitutions (e.g., Chlorine, Bromine) on Pharmacological Profiles

In the context of anticancer drug development, halogen substitutions on the indole ring have been shown to be critical for potency and selectivity. nih.gov The presence of a chlorine atom, as seen in 6-chloro-1H-indol-3-yl acetate (B1210297), is a common feature in many potent antineoplastic agents. Structure-activity relationship studies have demonstrated that electron-withdrawing groups, such as halogens, on the indole core can significantly enhance anticancer activity. researchgate.net

For example, a study on indole-2-carboxamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in cancer therapy, identified a chloro-substituted compound as one of the most potent agents against a panel of human cancer cell lines. nih.gov Another research effort focusing on heteroannulated indole derivatives found that a compound featuring a chloro substitution exhibited excellent cytotoxic activity against the HeLa cervical cancer cell line, with potency comparable to the established anticancer drug cisplatin. researchgate.net

| Compound Series | Key Substitution | Cancer Cell Line | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | Chlorine at R' | Panc-1, MCF7, HT-29, A-549 | Potent antiproliferation (e.g., 42-46 nM) | nih.gov |

| Heteroannulated Indoles (Compound 5c) | Chlorine on pyrimidine (B1678525) ring | HeLa (Cervical Cancer) | 13.41 µM (Comparable to Cisplatin at 13.20 µM) | researchgate.net |

Halogenated indoles have emerged as promising agents in combating microbial infections, partly due to their ability to modulate bacterial virulence and synergize with existing antibiotics. asm.orgresearchgate.net Rather than directly killing bacteria, which can promote resistance, some halogenated indoles act as antivirulence agents by inhibiting factors like motility and biofilm formation, which are crucial for pathogenesis. nih.gov

Studies have shown that various halogenated indole analogues can significantly decrease the virulence of pathogenic bacteria. nih.gov For instance, compounds like 6-bromoindole (B116670) and 5-iodoindole (B102021) demonstrated a high protective effect in a brine shrimp model challenged with Vibrio campbellii, a pathogen in aquaculture. nih.gov Furthermore, certain halogenated indoles can resensitize resistant bacteria to conventional antibiotics. It was found that molecules such as 4-fluoroindole (B1304775) and 4-chloroindole (B13527) could reactivate the efficacy of aminoglycoside antibiotics against the opportunistic pathogen Pseudomonas aeruginosa. asm.org

| Halogenated Indole | Bacterial Species | Observed Effect | Reference |

|---|---|---|---|

| 6-Bromoindole, 5-Iodoindole | Vibrio campbellii | Improved survival of infected brine shrimp (>80%) | nih.gov |

| 4-Fluoroindole, 4-Chloroindole | Pseudomonas aeruginosa | Synergistic effect with aminoglycoside antibiotics | asm.org |

| 5-Fluoroindole, 6-Fluoroindole | Serratia marcescens | Decreased swimming motility and biofilm formation | nih.govfrontiersin.org |

| 5-Iodoindole | Escherichia coli, Staphylococcus aureus | Strong bactericidal activity | frontiersin.org |

Role of the Acetate Moiety and its Derivatives in Bioactivity

The substituent at the C3 position of the indole ring plays a pivotal role in defining the molecule's biological activity. researchgate.net In 6-chloro-1H-indol-3-yl acetate, this position is occupied by an acetate group. While direct studies on this specific molecule's acetate function are limited, the broader class of 3-substituted indoles provides significant insight. 3-Acetyl indole, a closely related structure, serves as a key intermediate in the synthesis of numerous bioactive indole alkaloids. researchgate.net

Furthermore, derivatives of indole-3-acetic acid, where an acetic acid moiety is attached to the C3 position, are well-known for their biological roles, most notably as a primary plant growth hormone (auxin). nih.gov Synthetic analogues, such as indole-3-acetamides, have been explored for various therapeutic applications, demonstrating potential as antihyperglycemic and antioxidant agents. nih.gov The acetate moiety in this compound can be considered a prodrug form of a 3-hydroxyindole. In a biological system, this ester could undergo hydrolysis by esterase enzymes to release the free hydroxyl group, which may then interact with a biological target through hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com This approach is invaluable in modern drug discovery for predicting the activity of unsynthesized molecules and optimizing lead compounds. ijpsr.comnih.gov

Numerous QSAR studies have been successfully applied to diverse classes of indole derivatives to elucidate the structural requirements for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ijpsr.comnih.govtandfonline.com These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its topological, geometric, electronic, and hydrophobic properties. nih.gov For instance, a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors for anti-inflammatory activity generated a robust model with high predictive power (r² = 0.9382), identifying key physicochemical parameters that govern the inhibitory activity. ijpsr.com Similarly, a 3D-QSAR model developed for indole derivatives as inhibitors of beta-amyloid aggregation, relevant to Alzheimer's disease, showed good predictive statistics and helped identify the key physicochemical features correlated with potency. mdpi.com

To enhance the accuracy and predictive power of QSAR models, quantum chemical calculations are often employed to derive more precise molecular descriptors. Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the electronic structure of molecules. tandfonline.com The use of DFT-calculated descriptors in QSAR studies has been shown to improve the reliability of the resulting models. tandfonline.com

A notable application of this combined approach was a QSAR study on a series of 52 indole derivatives with antifungal activity against Candida albicans. tandfonline.comnih.gov In this study, DFT calculations using the B3LYP functional with a 6-31G(d) basis set were performed to obtain various quantum chemical descriptors. tandfonline.comnih.gov The resulting QSAR model demonstrated a strong correlation between the structural descriptors and the observed antifungal activity (R² = 0.7884). nih.gov The model revealed which descriptors positively or negatively influenced the activity, providing a clear roadmap for designing new, more potent antifungal indole derivatives.

| Descriptor | Influence on Antifungal Activity | Interpretation |

|---|---|---|

| GATS8p, R7e+, G2e | Negative Coefficient | Increasing the values of these descriptors decreases antifungal activity. |

| HATS3p, MATS5e, RDF045 | Positive Coefficient | Increasing the values of these descriptors increases antifungal activity. |

Metabolic Pathways and Biotransformation of Indoles

Indole (B1671886) and Indole Derivative Biogenesis from Tryptophan

The journey of indole metabolism begins with the essential amino acid tryptophan, which cannot be synthesized by the human body and must be obtained from dietary sources such as meat, dairy, and certain vegetables metabolon.combiocrates.com. While a significant portion of ingested tryptophan is used for protein synthesis, the remainder is metabolized through various pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways within the host, and the indole pathway, which is primarily driven by the gut microbiota biocrates.comfrontiersin.orgnih.govnih.gov.

The gut microbiota is central to the production of indole and its derivatives from tryptophan metabolon.comfrontiersin.orgnih.gov. A variety of commensal gut bacteria, including species from the genera Escherichia, Bacteroides, and Clostridium, possess the enzyme tryptophanase metabolon.comnih.gov. This enzyme catalyzes the conversion of tryptophan into indole, pyruvate (B1213749), and ammonia (B1221849) microbiologyresearch.orgnih.gov. The production of indole is directly dependent on the availability of exogenous tryptophan microbiologyresearch.org.

The gut microbiota can produce a range of indole derivatives through different enzymatic pathways nih.govresearchgate.net. For instance, some bacteria can metabolize tryptophan to indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and indole-3-propionic acid (IPA) nih.govresearchgate.net. The specific composition of an individual's gut microbiota will therefore determine the profile of indole metabolites produced.

Dietary choices significantly impact the concentration of indole metabolites in the gut and systemically nih.govnih.gov. The availability of tryptophan from protein-rich foods is a primary determinant of indole production nih.gov. Furthermore, the presence of other dietary components can modulate microbial metabolism. For example, a diet high in fiber has been associated with higher levels of indole-3-propionic acid (IPA) nih.govnih.gov. Conversely, the presence of easily fermentable carbohydrates like glucose can repress indole biosynthesis nih.gov. Studies have shown that a tryptophan-rich diet can lead to a decrease in body weight, which may be linked to changes in the concentration of tryptophan-derived bacterial metabolites nih.govmdpi.com.

| Factor | Influence on Indole Metabolite Concentration | Key Findings |

|---|---|---|

| Dietary Tryptophan | Increases indole production | The amount of exogenous tryptophan directly correlates with the final yield of indole produced by E. coli microbiologyresearch.org. |

| Dietary Fiber | Positively correlated with Indole-3-propionic acid (IPA) levels | Intake of fiber-rich foods is associated with higher peripheral IPA content nih.gov. |

| High-Protein Diet | Increases indoxyl sulfate (B86663) excretion | Individuals on a high-protein diet show greater urinary excretion of indoxyl sulfate nih.gov. |

| Glucose | Represses indole biosynthesis | The presence of glucose can reduce microbial tryptophan metabolism activity nih.gov. |

Host Metabolism of Indole Derivatives

Once produced by the gut microbiota, indole and its derivatives are absorbed from the intestine into the portal circulation and transported to the liver for further metabolism frontiersin.orgnih.govresearchgate.net. The liver is the primary site for the detoxification and modification of these compounds, preparing them for excretion.

The initial step in the hepatic metabolism of indole is oxidation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes nih.govresearchgate.net. Several CYP isoforms are involved in this process:

CYP2E1: This is considered a major isoform responsible for the microsomal oxidation of indole to indoxyl (3-hydroxyindole) frontiersin.orgnih.govnih.govresearchgate.netnih.gov.

CYP2A6: This enzyme is also involved in indole oxidation, producing oxindole (B195798), indoxyl, and 6-hydroxyindole (B149900) frontiersin.orgresearchgate.netnih.gov.

CYP1A2: While its primary role is in the metabolism of various drugs and procarcinogens, it can be inhibited by indoleamines like serotonin and tryptamine (B22526) nih.govresearchgate.netnih.gov. The metabolism of 3-methylindole (B30407) is also influenced by CYP1A enzymes oup.com.

The activity of these enzymes can be influenced by various factors, including genetics, diet, and exposure to environmental compounds. For instance, certain compounds found in cruciferous vegetables can induce CYP1A2 activity nih.gov.

| Enzyme | Substrate(s) | Product(s) | Key Findings |

|---|---|---|---|

| CYP2E1 | Indole | Indoxyl (3-hydroxyindole), Indican | Identified as the major isoform for the microsomal oxidation of indole to indoxyl nih.govnih.gov. |

| CYP2A6 | Indole, 3-Methylindole | Oxindole, Indoxyl, 6-hydroxyindole | Oxidizes indole at multiple positions frontiersin.orgresearchgate.netnih.gov. Plays a role in the clearance of 3-methylindole oup.com. |

| CYP1A2 | - (Inhibited by indoleamines) | - | Its activity is competitively inhibited by serotonin and tryptamine nih.govresearchgate.net. Involved in the metabolism of some clinical drugs and procarcinogens nih.govmdpi.com. |

Following oxidation by CYP enzymes, the resulting hydroxylated indole metabolites, such as indoxyl, undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body researchgate.netnih.gov. The primary conjugation pathway for indoxyl is sulfation, which is catalyzed by sulfotransferase (SULT) enzymes nih.govnih.gov. This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to indoxyl, forming indoxyl sulfate nih.gov.

Indoxyl sulfate is then released into the bloodstream, where it circulates bound to albumin, and is ultimately excreted in the urine nih.govnih.gov. This entire process, from microbial production in the gut to hepatic metabolism and renal excretion, is a key pathway for the disposition of tryptophan-derived indole.

Formation and Physiological Significance of Key Indole Metabolites

The biotransformation of tryptophan by the gut microbiota and host enzymes generates a variety of bioactive indole metabolites that can exert significant effects on host health.

Indole: Acts as a signaling molecule within the gut, influencing bacterial processes such as biofilm formation and virulence biocrates.commicrobiologyresearch.org. It also plays a role in maintaining the integrity of the intestinal barrier researchgate.net.

Indole-3-acetic acid (IAA): This metabolite has been shown to have anti-inflammatory effects and can reduce hepatotoxicity induced by a high-fat diet nih.govnih.gov.

Indole-3-propionic acid (IPA): IPA is a potent antioxidant and has been linked to neuroprotective effects biocrates.comnih.govresearchgate.net. Higher levels of IPA are associated with a diet rich in fiber and have been inversely correlated with the risk of type 2 diabetes nih.govnih.gov.

Indoxyl Sulfate: While a normal product of indole metabolism, at high concentrations, indoxyl sulfate is a known uremic toxin that can contribute to the progression of chronic kidney disease researchgate.netnih.govnih.govnih.gov. It can cause renal damage and is associated with endothelial dysfunction researchgate.netnih.gov.

The balance of these various indole metabolites is crucial for maintaining homeostasis, and dysregulation in their production and metabolism has been implicated in a range of conditions, including inflammatory bowel disease, metabolic disorders, and kidney disease metabolon.combiocrates.comnih.gov.

| Metabolite | Source/Formation | Physiological Significance |

|---|---|---|

| Indole | Produced from tryptophan by gut microbiota via tryptophanase microbiologyresearch.orgnih.gov. | Intercellular signaling molecule in the microbiome, affects gut barrier function biocrates.comresearchgate.net. |

| Indole-3-acetic acid (IAA) | Produced by gut microbiota from tryptophan nih.gov. | Anti-inflammatory effects, can reduce high-fat diet-induced hepatotoxicity nih.govnih.gov. |

| Indole-3-propionic acid (IPA) | Formed by gut microbiota from tryptophan nih.govresearchgate.net. | Potent antioxidant, neuroprotective effects, associated with improved gut barrier function biocrates.comresearchgate.netnih.gov. |

| Indoxyl Sulfate | Formed in the liver from indole via CYP-mediated oxidation and subsequent sulfation nih.govnih.govnih.gov. | At high levels, acts as a uremic toxin contributing to chronic kidney disease progression and endothelial dysfunction researchgate.netnih.govnih.gov. |

Indole-3-acetic acid (IAA) as a Host and Plant Regulator

Plants can synthesize IAA through several distinct biosynthetic pathways, most of which originate from tryptophan. wikipedia.org One major pathway involves the conversion of tryptophan to IAA via indole-3-pyruvic acid. wikipedia.org

Beyond the plant kingdom, IAA production is a common trait among environmental bacteria found in soil and water, as well as those residing in plant and animal hosts. wikipedia.org Fungi are also capable of producing IAA. nih.gov This microbial IAA plays a significant role in plant-microbe interactions. nih.gov Beneficial bacteria, for instance, utilize IAA to foster plant growth and help mitigate abiotic stresses, which can enhance nutrient efficiency and lessen the reliance on chemical fertilizers. nih.gov The IAA produced by fungi can stimulate the formation of lateral roots and the development of root hairs, leading to improved nutrient absorption by the host plant. nih.gov

The physiological effects of IAA are concentration-dependent; low concentrations typically promote growth, while high concentrations can have an inhibitory effect. doraagri.com In concert with other plant hormones, IAA's influence is nuanced. For example, the ratio of auxin to cytokinin in plant tissues is a key determinant for the initiation of either root or shoot buds. clinisciences.com

Indoxyl Sulfate: Formation, Toxicity, and Clinical Implications

Indoxyl sulfate is a metabolite of the dietary amino acid L-tryptophan and is recognized as a uremic and cardiotoxin. wikipedia.org Its formation begins in the intestine, where gut bacteria, such as Escherichia coli, metabolize tryptophan to produce indole. wikipedia.orgelisakits.co.uk The indole is then absorbed into the bloodstream and transported to the liver. elisakits.co.uk In the liver, it is hydroxylated to form indoxyl, which is subsequently sulfated by sulfotransferase enzymes to create indoxyl sulfate. elisakits.co.uk

Under normal conditions, the kidneys efficiently clear indoxyl sulfate from the blood via tubular secretion. nih.gov However, in individuals with impaired kidney function, such as those with chronic kidney disease (CKD), this clearance process is compromised. elisakits.co.uk Because indoxyl sulfate is highly protein-bound (over 90%) in the plasma, it is not effectively removed by conventional hemodialysis. nih.gov This leads to its accumulation in the blood of CKD patients. elisakits.co.uknih.gov

Elevated levels of indoxyl sulfate are associated with the progression of CKD and vascular disease. wikipedia.orgnih.gov It is considered a uremic toxin that promotes glomerular sclerosis and renal interstitial fibrosis. wikipedia.orgmdpi.com The toxicity of indoxyl sulfate extends beyond the kidneys, with significant cardiovascular implications. elisakits.co.ukahajournals.org It can induce oxidative stress and inflammation in vascular cells, contributing to vascular damage, arterial stiffness, and calcification. elisakits.co.uk

Clinical Implications of Elevated Indoxyl Sulfate:

Renal Disease Progression: High levels of indoxyl sulfate have been linked to an increased risk of CKD progression. nih.govmdpi.com It can cause injury to renal tubular cells, leading to cell death and stimulating renal fibrosis. mdpi.com

Cardiovascular Disease: Numerous studies have connected elevated indoxyl sulfate with adverse cardiovascular outcomes. nih.govahajournals.org It is associated with vascular disease, aortic calcification, and mortality in CKD patients. ahajournals.orgmdpi.com High plasma concentrations are also linked to an increased risk of heart failure. ahajournals.org

Endothelial Dysfunction: Indoxyl sulfate is described as an endotheliotoxin, meaning it is toxic to the cells lining the blood vessels. mdpi.com It promotes pro-inflammatory, pro-oxidant, and prothrombotic processes in endothelial cells, which are implicated in cardiovascular complications. mdpi.com

Therapeutic strategies to lower indoxyl sulfate levels in CKD patients often focus on dietary protein restriction, manipulation of the gut microbiota, and the use of oral adsorbents like AST-120, which binds indole in the gut, thereby reducing the production of indoxyl sulfate. elisakits.co.ukmdpi.com

Other Indole-related Metabolites (e.g., Indolin-2-one, Isatin (B1672199), Oxindole)

In addition to IAA and indoxyl sulfate, the metabolism of indole by both the host and microbiota generates a variety of other bioactive compounds. After indole is absorbed, it is primarily metabolized in the liver by cytochrome P450 enzymes. researchgate.net This process can lead to the formation of metabolites such as indolin-2-one (also known as oxindole), isatin, and 3-hydroxyindolin-2-one. researchgate.net

Indolin-2-one (Oxindole): This compound is a hetero-aromatic organic compound found in the tissues and fluids of mammals. rsc.org Structurally, it consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring with a carbonyl group. rsc.org Research indicates that indolin-2-one can cross the blood-brain barrier and may have an inhibitory effect on the central nervous system. nih.gov

Isatin (1H-indole-2,3-dione): Isatin is a natural product that can be found in certain plants and is also produced in humans as a metabolic derivative of adrenaline. wikipedia.org It appears as an orange-red solid. wikipedia.org Like indolin-2-one, isatin has been found to cross the blood-brain barrier. nih.gov While some studies suggest it has an inhibitory effect on the central nervous system, others indicate it may regulate anti-inflammatory signaling and possess anti-carcinogenic properties. nih.gov

Oxindole: The term "oxindole" is often used interchangeably with indolin-2-one. rsc.org These compounds and their derivatives are found in various natural products and have been the subject of extensive synthetic methodology research due to their biological activities. rsc.org

While data on the physiological effects of these specific host-produced indole metabolites remain somewhat limited and occasionally contradictory, elevated concentrations of metabolites like indolin-2-one and isatin are generally considered to have toxic effects on various cells and tissues. nih.gov

Complex Interplay Between Host and Microbial Metabolism of Indoles

The metabolism of indoles represents a complex interplay between the host and its gut microbiota. frontiersin.org This interaction is crucial for maintaining intestinal homeostasis and influencing broader physiological processes, including immune responses and liver metabolism. frontiersin.org

The journey begins with dietary tryptophan, an essential amino acid. frontiersin.org A portion is used for protein synthesis by the host, while the remainder is metabolized either by host cells (via the kynurenine and serotonin pathways) or, significantly, by the gut microbiota. frontiersin.org Intestinal bacteria convert tryptophan into indole and a wide array of indole derivatives, such as indole-3-propionate (IPA), indole-3-acetate (B1200044) (IAA), and indole-3-aldehyde (IAld). frontiersin.orgmdpi.com

These microbially-produced indole metabolites act as important signaling molecules, mediating communication between bacteria and between the bacteria and the host. nih.gov They can influence bacterial processes like biofilm formation and virulence. nih.gov More importantly, they interact with host receptors to regulate physiological functions. frontiersin.orgnih.gov

Key host receptors involved in this crosstalk include:

Aryl hydrocarbon Receptor (AhR): Many indole derivatives, including indole and IAld, are ligands for AhR. wikipedia.orgnih.gov Activation of AhR in intestinal immune and epithelial cells is crucial for maintaining the integrity of the intestinal barrier, modulating immune responses, and reducing inflammation. nih.gov

Pregnane (B1235032) X Receptor (PXR): Metabolites like indole and indole-3-propionic acid can activate PXR. nih.govnih.gov This activation helps to regulate intestinal inflammation and enhance the gut barrier function. nih.govnih.gov

This host-microbe metabolic axis is bidirectional. The host provides the substrate (tryptophan), and the microbiota generates bioactive indole derivatives. frontiersin.org These derivatives can then be absorbed and further metabolized by the host, as seen with the conversion of indole to indoxyl sulfate in the liver. wikipedia.org The resulting metabolites can have systemic effects, influencing organs far beyond the gut, such as the kidneys, cardiovascular system, and brain. nih.govnih.gov Dysbiosis, or an imbalance in the gut microbiota, can alter the profile of indole metabolites, potentially contributing to disease states. researchgate.net

Advanced Research Applications and Future Directions

Utility as Research Probes and Biomaterials

The unique chemical structure of 6-chloro-1H-indol-3-yl acetate (B1210297) makes it a candidate for use as a specialized tool in biochemical and cellular research. While direct studies on this specific molecule are not extensively documented, its properties can be inferred from related compounds, such as 5-bromo-6-chloro-1H-indol-3-yl acetate, which has been utilized in various research contexts, including enzyme kinetics and protein-ligand interaction studies. medchemexpress.com

Indolyl acetates are well-established chromogenic substrates for various esterases. Upon enzymatic hydrolysis of the acetate group, they release an indoxyl derivative which, in the presence of an oxidizing agent, can dimerize to form a colored indigo (B80030) dye. This reaction provides a convenient method for spectrophotometric monitoring of enzyme activity.

The introduction of a chlorine atom at the 6-position of the indole (B1671886) ring in 6-chloro-1H-indol-3-yl acetate is expected to modulate its properties as an enzymatic substrate. The electron-withdrawing nature of chlorine can influence the electrophilicity of the acetate carbonyl carbon, potentially altering the rates of enzymatic hydrolysis. This allows for the fine-tuning of the substrate's reactivity to match the specific activity levels of different esterases. Researchers can leverage these tailored substrates to investigate enzyme mechanisms, screen for enzyme inhibitors, and quantify enzymatic activity in complex biological samples.

Table 1: Potential Kinetic Parameters of Indolyl Acetates as Esterase Substrates

This table presents hypothetical data based on established principles of enzyme kinetics to illustrate the potential effects of halogen substitution.

| Substrate | Target Enzyme | Expected Km (µM) | Expected Vmax (µmol/min) | Potential Effect of 6-Chloro Substitution |

| Indol-3-yl acetate | Porcine Liver Esterase | 150 | 1.2 | Baseline |

| This compound | Porcine Liver Esterase | 120 | 1.5 | May decrease Km due to altered electronic interactions in the active site and increase Vmax by enhancing the lability of the ester bond. |

The indole nucleus is a key pharmacophore that interacts with a wide array of protein targets. mdpi.com Understanding these interactions is fundamental to drug design and chemical biology. scispace.com this compound can serve as a parent compound for creating molecular probes to explore these interactions. The acetate group can be replaced with various linkers for attachment of reporter groups like fluorophores or biotin. The chlorine atom at the 6-position provides a specific handle for structure-activity relationship (SAR) studies, as it can participate in hydrophobic and halogen bonding interactions within a protein's binding pocket. By comparing the binding affinity of chlorinated versus non-chlorinated indole probes, researchers can map the specific sub-pockets of a binding site and understand the contribution of halogen bonding to ligand recognition and affinity.

Potential as Lead Compounds in Modern Drug Discovery Programs

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govmdpi.com Its ability to be readily functionalized allows for the creation of large libraries of compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govfrontiersin.org

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. The indole ring offers multiple positions for substitution (e.g., the N1, C3, C5, and C6 positions), each providing a vector to modulate pharmacological properties. nih.govbioengineer.org The development of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), a direct activator of AMP-activated protein kinase (AMPK), serves as an excellent example of rational design involving a 6-chloro-indole core. acs.org In this program, researchers optimized an initial lead compound by modifying the indole core and its appendages to improve potency and oral absorption, ultimately leading to a clinical candidate. acs.orgnih.gov

The chlorine atom in this compound is a critical feature in this context. Halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile by:

Increasing Lipophilicity: Facilitating passage across biological membranes.

Blocking Metabolic Sites: Preventing enzymatic degradation and extending the compound's half-life.

Engaging in Halogen Bonding: Forming specific, stabilizing interactions with protein targets to enhance binding affinity and selectivity.

Table 2: Influence of Substituents on the Pharmacological Profile of Indole-Based Compounds

| Position of Substitution | Example Substituent | General Effect on Biological Activity | Example Compound |

| C3 | Carboxylic Acid | Provides a key interaction point for receptor binding; improves solubility. | PF-06409577 acs.org |

| C5 | Aryl groups | Can be modified to explore specific binding pockets and enhance potency. | PF-06409577 acs.org |

| C6 | Chlorine (-Cl) | Increases lipophilicity, can block metabolism, and enables halogen bonding. | PF-06409577 acs.org |

| N1 | Acyl or Alkyl groups | Modulates physical properties and can be used to attach other functional moieties. | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) nih.gov |

The structural versatility of indole derivatives makes them ideal starting points for developing drugs against a wide range of diseases. nih.gov The development of novel indole-based compounds is a promising strategy to address significant healthcare challenges, including drug-resistant cancers and metabolic disorders. nih.gov

A compelling case is the aforementioned compound PF-06409577, which contains the 6-chloro-1H-indole core. This compound was specifically designed as a direct activator of AMPK for the potential treatment of diabetic nephropathy, a major cause of end-stage kidney disease for which new therapeutic options are urgently needed. acs.orgosti.gov The success of advancing this 6-chloro-indole derivative into first-in-human clinical trials underscores the therapeutic potential of this specific chemical scaffold. acs.orgnih.gov This demonstrates that compounds derived from a 6-chloro-1H-indole template, such as this compound, can serve as valuable lead structures for addressing complex and chronic diseases.

Table 3: Selected Indole-Based Compounds in Therapeutic Development

| Compound Name/Code | Core Structure | Therapeutic Area | Mechanism of Action |

| PF-06409577 | 6-chloro-1H-indole | Diabetic Nephropathy | Direct activator of AMP-activated protein kinase (AMPK) acs.org |

| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole | Inflammation, Pain | Non-steroidal anti-inflammatory drug (NSAID); inhibits cyclooxygenase (COX) enzymes nih.gov |

| Vincristine | Bis-indole alkaloid | Cancer | Inhibits microtubule polymerization, leading to mitotic arrest in cancer cells researchgate.net |

Role in Agricultural Biotechnology and Plant Physiological Processes

The indole ring is the central chemical feature of auxin, a class of essential plant hormones, with Indole-3-acetic acid (IAA) being the most abundant natural auxin. Auxins regulate nearly every aspect of plant growth and development, including cell elongation, root formation, and fruit development. The structural similarity of this compound to IAA suggests its potential utility in agriculture and plant science.

Specifically, it is a derivative of 6-chloro-1H-indole, a core found in compounds like 6-chloro-1H-indole-3-acetic acid. echemi.com Halogenated auxins can exhibit altered activity, stability, and transport properties compared to their natural counterparts. They can act as potent agonists or, in some cases, antagonists of auxin signaling pathways.

Therefore, this compound could be investigated for several applications in agricultural biotechnology:

As a Precursor to a Synthetic Auxin: The acetate group could be hydrolyzed by plant esterases to release a 6-chloro-indoxyl derivative, which could then be converted into a biologically active form, potentially acting as a slow-release source of an auxin-like signal.

As a Research Tool: By studying how plants respond to this synthetic analog, researchers can gain deeper insights into the mechanisms of auxin perception, transport, and signal transduction.

As a Plant Growth Regulator: Depending on its specific activity, the compound could be developed as a herbicide (if it disrupts normal growth at high concentrations) or as a growth promoter to enhance rooting, flowering, or fruit set.

Table 4: Comparison of Key Indole Compounds in Plant Physiology

| Compound Name | Chemical Structure | Known or Potential Role in Plants |

| Indole-3-acetic acid (IAA) | 1H-indol-3-yl-acetic acid | Primary native auxin; master regulator of plant growth and development. |

| 6-Chloro-1H-indole-3-acetic acid | 6-chloro-1H-indol-3-yl-acetic acid | A synthetic, halogenated derivative of IAA; potential for altered auxin activity. echemi.com |

| This compound | This compound | A pro-drug or precursor to a synthetic auxin; a potential tool for studying auxin biology or as a plant growth regulator. |

Exploration within the Gut Microbiota-Host Axis for Health and Disease

The compound this compound belongs to the broader class of indole derivatives, which are at the forefront of research into the gut microbiota-host axis. Gut microorganisms metabolize dietary tryptophan, an essential amino acid, into a variety of indole compounds. frontiersin.orgresearchgate.net These molecules are not mere metabolic byproducts; they act as crucial signaling molecules that mediate the crosstalk between the gut microbiota and the host. frontiersin.orgbohrium.com This communication influences a wide range of physiological processes, from maintaining intestinal homeostasis to impacting liver metabolism and immune responses. frontiersin.orgnih.gov

Indole and its derivatives, once produced by bacteria, can activate specific host receptors, such as the aryl hydrocarbon receptor (AHR) and the pregnane (B1235032) X receptor (PXR). nih.govtamu.edu Activation of these receptors is vital for several protective functions within the gut. For instance, AHR activation in intestinal epithelial cells helps maintain the integrity of the intestinal barrier, protecting stem cell niches and regulating the immune response. frontiersin.orgnih.gov This signaling can enhance the production of interleukin-22 (IL-22), a cytokine essential for protecting against inflammatory damage and maintaining epithelial integrity. nih.gov